molecular formula C19H16FN5O2 B2661425 1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one CAS No. 2309221-43-8

1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one

Cat. No. B2661425
CAS RN: 2309221-43-8
M. Wt: 365.368
InChI Key: DNIWIRWZOBCQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one, also known as FPBA, is a compound that has gained attention in scientific research due to its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one involves the inhibition of DNA synthesis and cell division, leading to the death of cancer cells. 1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one has been found to target the enzyme thymidylate synthase, which is involved in DNA synthesis. By inhibiting this enzyme, 1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one prevents the replication of cancer cells.
Biochemical and Physiological Effects
1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one has been found to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory effects and to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

Advantages and Limitations for Lab Experiments

1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one has advantages for lab experiments due to its low toxicity and high selectivity for cancer cells. However, its synthesis method is complex and time-consuming, which can limit its availability for research purposes.

Future Directions

For research on 1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one include investigating its potential as a combination therapy with other anticancer agents, as well as its effectiveness in animal models and clinical trials. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one and to optimize its synthesis method for large-scale production.
In conclusion, 1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one is a compound with potential as an anticancer agent, due to its inhibition of DNA synthesis and cell division in cancer cells. Its low toxicity and high selectivity for cancer cells make it a promising candidate for cancer treatment, but further research is needed to optimize its synthesis method and investigate its effectiveness in animal models and clinical trials.

Synthesis Methods

1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one can be synthesized through a multistep process involving the reaction of 5-fluorouracil with 4-(1H-pyrrol-1-yl)benzoyl chloride, followed by cyclization with piperazine. The final product is obtained through purification and isolation methods.

Scientific Research Applications

1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-(4-pyrrol-1-ylbenzoyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2/c20-15-11-21-19(22-12-15)25-10-9-24(13-17(25)26)18(27)14-3-5-16(6-4-14)23-7-1-2-8-23/h1-8,11-12H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIWIRWZOBCQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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